2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile
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Overview
Description
2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile is an organic compound with a complex structure that includes a trifluoromethyl group, an indole ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile typically involves multiple steps, starting with the preparation of the indole ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 2-(trifluoromethyl)phenylboronic acid with an indole derivative under Suzuki coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the indole ring can interact with aromatic residues in the target site. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenyl acetonitrile
- 4-(Trifluoromethyl)phenylacetonitrile
- 2-Fluoro-4-(trifluoromethyl)phenyl]acetonitrile
Uniqueness
2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both the indole ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs. The indole ring provides a versatile scaffold for further functionalization, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
Properties
Molecular Formula |
C17H11F3N2 |
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Molecular Weight |
300.28 g/mol |
IUPAC Name |
2-[4-[2-(trifluoromethyl)phenyl]-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H11F3N2/c18-17(19,20)14-6-2-1-4-12(14)13-5-3-7-15-16(13)11(8-9-21)10-22-15/h1-7,10,22H,8H2 |
InChI Key |
ODUPBRHKGUXARP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=CC=C2)NC=C3CC#N)C(F)(F)F |
Origin of Product |
United States |
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